molecular formula C8H20N2 B1219855 N,N,N',N'-Tetramethyl-1,4-butanediamine CAS No. 111-51-3

N,N,N',N'-Tetramethyl-1,4-butanediamine

Cat. No.: B1219855
CAS No.: 111-51-3
M. Wt: 144.26 g/mol
InChI Key: VEAZEPMQWHPHAG-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-1,4-butanediamine: is an organic compound with the molecular formula C₈H₂₀N₂ 1,4-Bis(dimethylamino)butane . This compound is a colorless liquid that is soluble in water and organic solvents. It is known for its strong basicity and ability to form complexes with metals, making it useful in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Dimethylation of 1,4-Butanediamine: One common method involves the dimethylation of 1,4-butanediamine using formaldehyde and formic acid. The reaction proceeds as follows: [ \text{H₂N(CH₂)₄NH₂} + 4 \text{CH₂O} + 4 \text{HCOOH} \rightarrow \text{(CH₃)₂N(CH₂)₄N(CH₃)₂} + 4 \text{CO₂} + 4 \text{H₂O} ] This reaction typically requires heating and a catalyst to proceed efficiently.

  • Reductive Amination: Another method involves the reductive amination of 1,4-dibromobutane with dimethylamine. The reaction proceeds as follows: [ \text{Br(CH₂)₄Br} + 2 \text{(CH₃)₂NH} + \text{H₂} \rightarrow \text{(CH₃)₂N(CH₂)₄N(CH₃)₂} + 2 \text{HBr} ] This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-1,4-butanediamine often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method may depend on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N’,N’-Tetramethyl-1,4-butanediamine can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines or other reduced products, typically using reducing agents such as lithium aluminum hydride.

    Substitution: N,N,N’,N’-Tetramethyl-1,4-butanediamine can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Catalysis: N,N,N’,N’-Tetramethyl-1,4-butanediamine is used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: The compound is used as a base and nucleophile in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.

Biology:

    Cell Culture: The compound has been used in cell culture studies to investigate the effects of polyamines on cell proliferation and differentiation.

Medicine:

    Drug Development: N,N,N’,N’-Tetramethyl-1,4-butanediamine is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

Mechanism of Action

Molecular Targets and Pathways: N,N,N’,N’-Tetramethyl-1,4-butanediamine exerts its effects primarily through its strong basicity and ability to form complexes with metals. In catalytic reactions, it acts as a ligand, coordinating with metal centers to enhance their reactivity. In biological systems, it can interact with cellular components, influencing cell proliferation and differentiation through its polyamine-like properties .

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetraethylethylenediamine
  • N,N,N’,N’-Pentamethyldiethylenetriamine

Comparison:

Properties

IUPAC Name

N,N,N',N'-tetramethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-9(2)7-5-6-8-10(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAZEPMQWHPHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059403
Record name N,N,N',N'-Tetramethyltetramethylenediamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-51-3
Record name N1,N1,N4,N4-Tetramethyl-1,4-butanediamine
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Record name Tetramethyldiaminobutane
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Record name 1,4-Butanediamine, N1,N1,N4,N4-tetramethyl-
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Record name N,N,N',N'-Tetramethyltetramethylenediamine
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Record name N,N,N',N'-tetramethyltetramethylenediamine
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Record name TETRAMETHYLDIAMINOBUTANE
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Synthesis routes and methods

Procedure details

By operating in an analogous manner to the procedure described in Examples 56-81(a), (E)-(6R,7R)-3-(3-iodo-propenyl)-8-oxo-7-trimethylsilanylamino-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-4-carboxylic acid trimethylsilanyl ester was reacted with 4,4′-butane-1,4-diyl-bis-morpholine, and with N,N,N′,N′-tetramethyl-1,4-butanediamine, respectively, to give

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural role of TMBDA in the formation of thiocyanatocadmates?

A2: TMBDA acts as a templating agent, influencing the structure of thiocyanatocadmates []. For instance, when combined with , TMBDA dictates the formation of either a 1-D linear double-chain structure ([H2(tmba)][Cd2(SCN)6], where tmba = N,N,N',N'-tetramethyl-1,4-butanediamine) or a 3-D open-framework structure based on zigzag anionic chains, depending on the specific substituents on the diamine. This highlights TMBDA's role in directing the self-assembly process and the final architecture of these metal complexes.

Q2: Can TMBDA be utilized in asymmetric synthesis?

A3: Yes, chiral derivatives of TMBDA, specifically (+)-2,3-dimethoxy-N,N,N′,N′-tetramethyl-1,4-butanediamine, have been explored as chiral auxiliaries in asymmetric synthesis []. Studies have shown that using a mixture of this chiral TMBDA derivative with other chiral components in reactions of butyllithium with aldehydes at low temperatures can lead to enantiomeric excesses up to 40%. This demonstrates the potential of TMBDA derivatives for influencing stereoselectivity in organic reactions.

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